3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione
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Overview
Description
3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione is a complex organic compound with a molecular formula of C23H25N5O3. This compound is known for its significant biological activity, particularly as a ligand for alpha1-adrenergic receptors . It has a molecular weight of 419.476 Da and is often used in scientific research due to its potent binding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylpiperazine with an appropriate pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) and may require gentle warming to achieve solubility .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to the laboratory methods, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione involves its binding to alpha1-adrenergic receptors. This binding inhibits the action of endogenous catecholamines like norepinephrine and epinephrine, leading to a decrease in vascular smooth muscle contraction and thus lowering blood pressure . The compound also interacts with other receptor subtypes, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with similar receptor-binding properties.
Uniqueness
What sets 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione apart is its high affinity and selectivity for alpha1-adrenergic receptors, making it a potent ligand for these receptors. Its unique structure allows for specific interactions that are not as pronounced in other similar compounds .
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C23H23N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9H,10-15H2,1H3 |
InChI Key |
PEBMVHNRMSRGJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=NC5=CC=CC=C5C4=NC3=O |
Origin of Product |
United States |
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